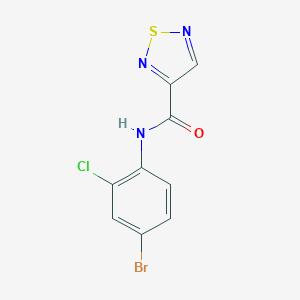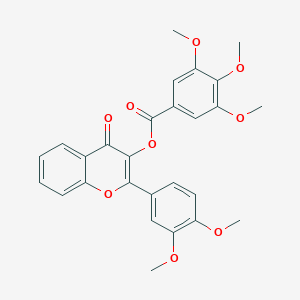![molecular formula C18H19N3O7S2 B254094 N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a sulfonyl group, an isothiazolidinone ring, and an acetamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazolidinone ring, sulfonylation, and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the isothiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methoxy)phenyl)acetamide
- N-[4-({[4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide
Uniqueness
N-[4-({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N3O7S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O7S2/c1-12(22)19-13-3-5-14(6-4-13)20-30(26,27)17-11-15(7-8-16(17)28-2)21-18(23)9-10-29(21,24)25/h3-8,11,20H,9-10H2,1-2H3,(H,19,22) |
InChI Key |
MEBUFIIGJZUERQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)


![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
![[2-(Furan-2-yl)-4-oxochromen-3-yl] 2-iodobenzoate](/img/structure/B254039.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
